molecular formula C12H12ClNO2 B8794840 1-Butyl-5-chloro-1H-indole-2,3-dione

1-Butyl-5-chloro-1H-indole-2,3-dione

Cat. No.: B8794840
M. Wt: 237.68 g/mol
InChI Key: WJVZGZNNJNUGOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butyl-5-chloro-1H-indole-2,3-dione is a substituted indole-2,3-dione (isatin) derivative characterized by a butyl group at the 1-position and a chlorine atom at the 5-position of the indole ring. Indole-2,3-diones are heterocyclic compounds with a fused benzene and pyrrolidine ring system, where the 2,3-dione moiety introduces electron-withdrawing properties and structural rigidity. This compound is structurally analogous to bioactive molecules reported in medicinal chemistry, including sigma receptor ligands and enzyme inhibitors .

Properties

Molecular Formula

C12H12ClNO2

Molecular Weight

237.68 g/mol

IUPAC Name

1-butyl-5-chloroindole-2,3-dione

InChI

InChI=1S/C12H12ClNO2/c1-2-3-6-14-10-5-4-8(13)7-9(10)11(15)12(14)16/h4-5,7H,2-3,6H2,1H3

InChI Key

WJVZGZNNJNUGOK-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)Cl)C(=O)C1=O

Origin of Product

United States

Preparation Methods

The synthesis of 1-Butyl-5-chloro-1H-indole-2,3-dione typically involves the reaction of 5-chloroindoline-2,3-dione with butylating agents under specific conditions. One common method involves the use of butyl bromide in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Chemical Reactions Analysis

1-Butyl-5-chloro-1H-indole-2,3-dione undergoes various chemical reactions, including:

Scientific Research Applications

1-Butyl-5-chloro-1H-indole-2,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Butyl-5-chloro-1H-indole-2,3-dione involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, leading to cell wall disruption and bacterial cell death. In cancer research, it is believed to induce apoptosis in cancer cells by interacting with cellular pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Data Tables

Table 1: Comparison of Structural Analogs

Compound Core Structure Substituents (Position) ClogP Biological Activity
1-Butyl-5-chloro-1H-indole-2,3-dione Indole-2,3-dione Butyl (1), Cl (5) ~4.5* N/A (Predicted enzyme inhibition)
5-Chloro-1-(4-methoxybenzyl)indoline-2,3-dione Indoline-2,3-dione 4-Methoxybenzyl (1), Cl (5) 3.2 N/A (Crystallographically characterized)
1,4-Bis-(4-fluorobenzyl)-piperazine-2,3-dione Piperazine-2,3-dione 4-Fluorobenzyl (1,4) 3.1 75% anthelmintic inhibition (50 μM)

*Estimated via analogy to piperazine derivatives.

Table 2: Receptor Affinity of Indole/Indoline Derivatives

Compound Sigma-1 Ki (nM) Sigma-2 Ki (nM) Selectivity (σ2/σ1)
Benzoxazolone derivative 2.6 72 28
Indoline-2,3-dione derivative >3000 42 >72

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